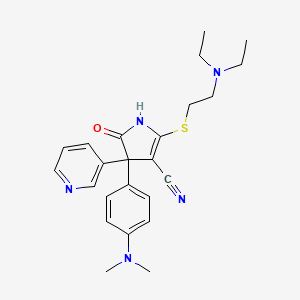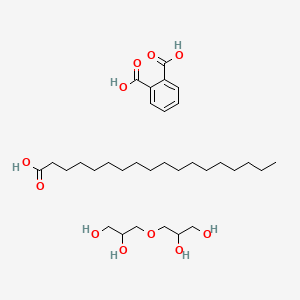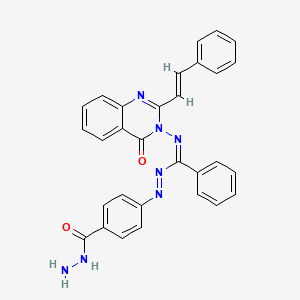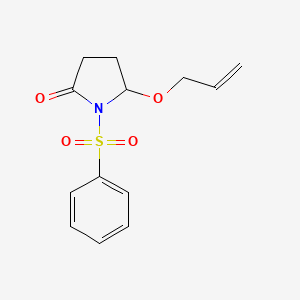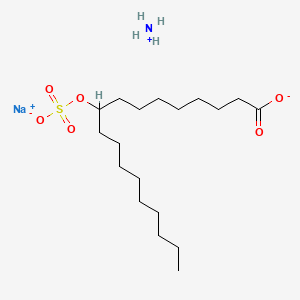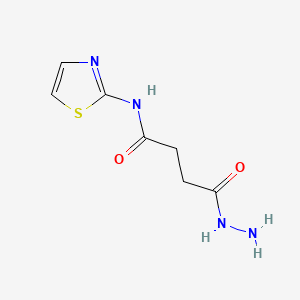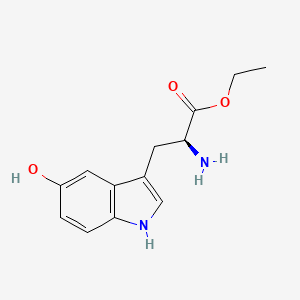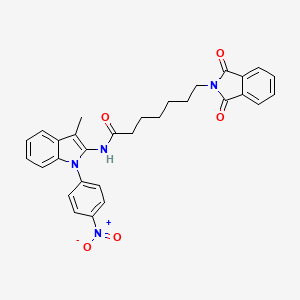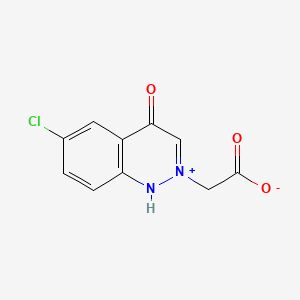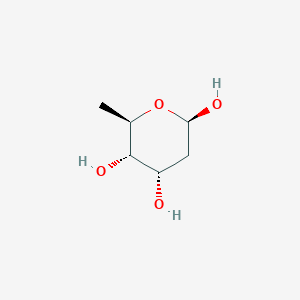
beta-D-Digitoxopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Digitoxopyranose: is a monosaccharide with the molecular formula C6H12O4. It is a six-membered ring structure consisting of five carbon atoms and one oxygen atom, making it a pyranose form of sugar. This compound is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, glucose. This compound is commonly found in nature as a component of cardiac glycosides, which are compounds with significant medicinal properties, particularly in the treatment of heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Digitoxopyranose can be synthesized through the acid hydrolysis of natural glycosides. The process involves the cleavage of glycosidic bonds in the presence of an acid catalyst, resulting in the formation of the sugar . The reaction conditions typically include:
Temperature: Moderate heating to accelerate the reaction.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Aqueous solutions to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources rich in cardiac glycosides, such as the roots of Asclepias tuberosa . The process includes:
Extraction: Using solvents like methanol to extract glycosides from plant material.
Hydrolysis: Acid hydrolysis to break down glycosides into their sugar components.
Purification: Chromatographic techniques to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Digitoxopyranose undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids using oxidizing agents.
Reduction: Formation of alcohols through reduction reactions.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium.
Substitution: Use of reagents like acyl chlorides or alkyl halides in the presence of bases.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Production of alcohols.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
Beta-D-Digitoxopyranose has diverse applications in scientific research, including:
Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: Integral component of cardiac glycosides, which are used to treat heart failure and arrhythmias.
Mechanism of Action
The mechanism of action of beta-D-Digitoxopyranose primarily involves its role as a sugar moiety in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This results in enhanced cardiac contractility and improved heart function . The molecular targets include the sodium-potassium ATPase enzyme, and the pathways involved are related to ion transport and cardiac muscle contraction.
Comparison with Similar Compounds
Beta-D-Glucopyranose: A common sugar with a similar pyranose structure but with an additional oxygen atom.
Beta-D-Galactopyranose: Another hexose sugar with a similar structure but different stereochemistry.
Beta-D-Ribopyranose: A five-carbon sugar with a pyranose ring structure.
Uniqueness: Beta-D-Digitoxopyranose is unique due to its deoxy nature, which imparts distinct chemical properties and reactivity. Its presence in cardiac glycosides also sets it apart from other sugars, as it plays a crucial role in the medicinal properties of these compounds .
Properties
CAS No. |
22899-74-7 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R,4S,5S,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
FDWRIIDFYSUTDP-JGWLITMVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


